1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine
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Overview
Description
1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine typically involves multi-step organic reactions. The starting materials might include 2,3-difluorobenzoyl chloride, 4-fluoro-2-nitro-5-(pyrrolidin-1-yl)aniline, and piperazine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitrophenyl]piperazine
- 1-(2,3-Difluorobenzoyl)-4-[4-fluoro-5-(pyrrolidin-1-YL)phenyl]piperazine
Uniqueness
1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The pyrrolidine ring adds further complexity and potential for diverse interactions with biological targets.
Properties
IUPAC Name |
(2,3-difluorophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c22-15-5-3-4-14(20(15)24)21(29)27-10-8-26(9-11-27)18-13-17(25-6-1-2-7-25)16(23)12-19(18)28(30)31/h3-5,12-13H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKFLSWJQWRDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)F)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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